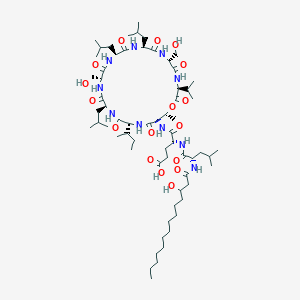
OD36 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OD 36 Hydrochlorid ist ein potenter Inhibitor der Rezeptor-interagierenden Proteinkinase 2 (RIPK2). Es ist bekannt für seine hohe Spezifität und Wirksamkeit bei der Hemmung von RIPK2 mit einem IC50-Wert von 5,3 nM . Diese Verbindung zeigt auch eine signifikante Aktivität gegen den Activin-Rezeptor-ähnlichen Kinase 2 (ALK2) und es wurde gezeigt, dass sie die Expression von RIPK2-abhängigen Genen herunterreguliert .
Vorbereitungsmethoden
Die Synthese von OD 36 Hydrochlorid beinhaltet die Bildung einer makrocyclischen Struktur, die effizient an die ATP-Tasche der ALK2-Kinase bindet . Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht allgemein veröffentlicht. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Syntheseschritten hergestellt wird, die die Bildung von Pyrazolo- und Dioxadiazacyclohexadecin-Ringen beinhalten . Industrielle Produktionsverfahren umfassen in der Regel großtechnische organische Synthesetechniken, die eine hohe Reinheit und Ausbeute gewährleisten.
Analyse Chemischer Reaktionen
OD 36 Hydrochlorid durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit Kinasen liegt. Es ist bekannt, dass es die Phosphorylierung von Smad1/5, die durch das Knochenmorphogenetisches Protein 6 (BMP-6) in KS483-Zellen induziert wird, hemmt . Die Verbindung blockiert auch effektiv die Aktivierung von Smad1/5 und den Genen-Zielen ID-1 und ID-3 als Reaktion auf Activin A . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind BMP-6 und Activin A, wobei die Bedingungen spezifische Konzentrationen und Inkubationszeiten beinhalten.
Wissenschaftliche Forschungsanwendungen
OD 36 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird hauptsächlich in der Untersuchung von entzündlichen Erkrankungen verwendet, da es die RIPK2-Kinase hemmen kann . Es wurde gezeigt, dass die Verbindung entzündliche Reaktionen in Mausmodellen der Peritonitis lindert . Darüber hinaus wird OD 36 Hydrochlorid in der Forschung im Zusammenhang mit Knochenkrankheiten verwendet, insbesondere bei Fibrodysplasia Ossificans Progressiva, wo es die osteogene Differenzierung und die Signalisierung von mutantem ALK2 hemmt . Seine hohe Spezifität und Potenz machen es zu einem wertvollen Werkzeug in der biochemischen und pharmakologischen Forschung.
Wirkmechanismus
Der Wirkmechanismus von OD 36 Hydrochlorid beinhaltet die Bindung an die ATP-Tasche der ALK2-Kinase, wodurch ihre Aktivität gehemmt wird . Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielen wie Smad1/5, was zu einer Verringerung der Expression von entzündungsfördernden und osteogenen Genen führt . Zu den molekularen Zielen der Verbindung gehören RIPK2 und ALK2, und sie blockiert effektiv die Signalwege, die mit diesen Kinasen verbunden sind .
Wirkmechanismus
The mechanism of action of OD 36 hydrochloride involves its binding to the ATP pocket of ALK2 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets such as Smad1/5, leading to a reduction in the expression of inflammatory and osteogenic genes . The compound’s molecular targets include RIPK2 and ALK2, and it effectively blocks the signaling pathways associated with these kinases .
Vergleich Mit ähnlichen Verbindungen
OD 36 Hydrochlorid ist einzigartig in seiner hohen Spezifität und Potenz als RIPK2-Inhibitor. Ähnliche Verbindungen umfassen andere Kinase-Inhibitoren wie AZ7550, R-268712 und ALK2-IN-2 . Diese Verbindungen zielen ebenfalls auf Kinasen ab, können aber unterschiedliche Spezifitäten und Potenzen haben. Zum Beispiel hemmt AZ7550 IGF1R, während R-268712 ein spezifischer Inhibitor der Activin-Rezeptor-ähnlichen Kinase 5 (ALK5) ist . OD 36 Hydrochlorid zeichnet sich durch seine duale Hemmung von RIPK2 und ALK2 aus, was es zu einem vielseitigen Werkzeug in der Kinase-Forschung macht.
Eigenschaften
Molekularformel |
C16H16Cl2N4O2 |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene;hydrochloride |
InChI |
InChI=1S/C16H15ClN4O2.ClH/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21;/h1,3,7-10H,2,4-6H2,(H,18,20);1H |
InChI-Schlüssel |
VGOJZWODJXQKMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10814220.png)
![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)


![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10814246.png)

![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)
![(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione](/img/structure/B10814268.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine](/img/structure/B10814271.png)
![5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine](/img/structure/B10814278.png)
![N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride](/img/structure/B10814290.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10814293.png)
![4-[(2S,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B10814296.png)
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-[(2R)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814300.png)
